Bisphenol A Monobenzyl Ether
Description
Historical Evolution of Bisphenol Chemistry Research
The journey into bisphenol chemistry began in 1891 with the first synthesis of Bisphenol A (BPA) by Russian chemist Aleksandr Dianin. wikipedia.orgbritannica.comhope4cancer.com Initially, the compound's potential was not fully realized. However, in the 1930s, researchers, including British biochemist Edward Charles Dodds, investigated BPA as a potential synthetic estrogen. wikipedia.orghope4cancer.com While it was found to be weakly estrogenic, this line of research was largely set aside with the development of the more potent synthetic estrogen, diethylstilbestrol (B1670540) (DES). wikipedia.orgaphapublications.org
The mid-20th century marked a pivotal shift in the application of BPA. In the 1950s, scientists discovered that BPA could be polymerized to create polycarbonate, a durable and transparent plastic. britannica.comhope4cancer.comendocrinedisruption.org This breakthrough, along with the development of epoxy resins from BPA and epichlorohydrin, propelled BPA into large-scale commercial production. wikipedia.orgjsr.org These materials found widespread use in a vast array of products, including food and beverage containers, electronic components, and as protective linings in metal cans. wikipedia.orgendocrinedisruption.org
The widespread use of BPA eventually led to concerns about its potential to leach from products, a phenomenon accidentally highlighted in the 1990s by Dr. David Feldman's research team at Stanford University, who detected it in their laboratory flasks. britannica.comhope4cancer.com This discovery, coupled with growing awareness of endocrine-disrupting chemicals (EDCs), renewed scientific interest in BPA and its potential health effects. britannica.comeuropa.eu Consequently, research expanded to include a wide range of structurally similar compounds, known as bisphenol analogues, to understand their prevalence, environmental fate, and biological activities. This extensive body of research on BPA forms the foundational context for the specific investigation of its derivatives, such as Bisphenol A Monobenzyl Ether.
Systematic Nomenclature and Structural Representation of this compound (BPAMBE)
The precise identification of a chemical compound is critical for scientific discourse. For this compound (BPAMBE), the systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol . nih.gov This name explicitly describes the molecular structure.
The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, 42781-88-4 . nih.gov Other synonyms used in literature and chemical databases include 4-[1-Methyl-1-[4-(phenylmethoxy)phenyl]ethyl]phenol and 2,2-(4-Benzyloxy-4′-hydroxydiphenyl)propane. cymitquimica.comanexib.com
Structurally, BPAMBE is a derivative of Bisphenol A. It retains the core BPA framework but is distinguished by the presence of a benzyl (B1604629) group (a phenylmethyl group) attached to one of the two phenolic hydroxyl groups through an ether linkage. This modification significantly alters the molecule's physical and chemical properties compared to the parent compound, BPA.
Interactive Data Table: Chemical Identification of BPAMBE
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol nih.gov |
| CAS Number | 42781-88-4 nih.gov |
| Molecular Formula | C22H22O2 nih.gov |
| Molecular Weight | 318.41 g/mol cymitquimica.com |
| InChI | InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 nih.gov |
| SMILES | CC(C)(c1ccc(O)cc1)c1ccc(OCc2ccccc2)cc1 cymitquimica.com |
Scientific Rationale for Comprehensive Investigation of this compound
The focused study of BPAMBE is driven by several key scientific considerations, ranging from its place within the broader family of bisphenols to its specific relevance in environmental and biological sciences.
The extensive research on Bisphenol A has created a precedent for the investigation of its numerous analogues and derivatives. wikipedia.orgeuropa.eu As regulations and public concern have led to restrictions on BPA in some applications, manufacturers have turned to alternative bisphenols (e.g., Bisphenol S and Bisphenol F). wikipedia.org This has sparked a "regrettable substitution" debate, where replacement chemicals may have similar or uncharacterized health and environmental profiles.
BPAMBE, as a derivative of BPA, falls into a category of compounds that require scrutiny. It is a transformation product or a metabolite that can emerge from the environmental degradation or biological processing of other BPA-related substances. nih.gov Understanding the properties and behaviors of such derivatives is crucial for a complete assessment of the risks associated with the entire lifecycle of bisphenol compounds. The study of BPAMBE helps to build a more comprehensive picture of the potential impacts of the bisphenol family as a whole.
Bisphenol A is a known environmental contaminant, frequently detected in various environmental compartments including rivers, sewage, soil, and even indoor dust. researchgate.netpjoes.com The sources are diverse, stemming from industrial discharge, wastewater treatment plant effluent, and leaching from consumer products and landfills. ijomeh.euutupub.fi
The investigation of BPAMBE is significant because transformation products of primary pollutants can have their own distinct environmental fate and toxicity. Studies have shown that methylated derivatives of BPA, such as Bisphenol A monomethyl ether (BPA-MME), can be generated during wastewater treatment processes and are detected in surface waters. nih.gov Similarly, BPAMBE could potentially form through environmental processes or be released as a low-level impurity in industrial BPA products. Its presence as an emerging contaminant necessitates research into its occurrence, persistence, and transport in ecosystems to fully gauge the environmental burden of bisphenol-related compounds. ntu.edu.sg
The biological activity of BPA, particularly its ability to interact with hormone systems as an endocrine disruptor, is a major driver of toxicological research. mdpi.comfrontiersin.org BPA has been shown to mimic estrogen, and studies have linked it to effects on reproductive development in animal models. frontiersin.orgopenbiotechnologyjournal.com Given that even minor structural modifications can alter a molecule's biological activity, it is imperative to investigate the toxicological profile of BPA derivatives like BPAMBE.
Research into BPAMBE contributes to a deeper understanding of structure-activity relationships. By comparing the biological effects of BPAMBE to those of BPA and other analogues, scientists can identify which parts of the molecular structure are responsible for specific toxicological outcomes. This knowledge is vital for predicting the potential hazards of other, less-studied bisphenol compounds and for designing safer alternatives. The study of how compounds like BPAMBE are metabolized and whether they or their metabolites exert biological effects is fundamental to advancing the field of toxicology and protecting human health. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGIQBNDJMGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450234 | |
| Record name | AGN-PC-0NDOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42781-88-4 | |
| Record name | AGN-PC-0NDOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Bisphenol a Monobenzyl Ether
Established Synthetic Routes for Bisphenol A Monobenzyl Ether
The primary route for the synthesis of this compound is the Williamson ether synthesis, a robust and widely utilized method in organic chemistry for forming ethers.
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide via an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org In the context of this compound, this translates to the reaction of a Bisphenol A mono-phenoxide ion with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is typically facilitated by a base which deprotonates one of the phenolic hydroxyl groups of Bisphenol A. wikipedia.orgjk-sci.com
Two specific approaches based on this principle have been documented:
Interfacial Method: This method involves reacting Bisphenol A with benzyl bromide in a biphasic system, typically water and an organic solvent. vt.edu A base like potassium hydroxide (B78521) (KOH) is dissolved in water with Bisphenol A. Benzyl bromide is then added under vigorous stirring. vt.edu The mono-substituted product often has low solubility in the aqueous phase and precipitates, which helps to prevent a second substitution reaction. dtic.mil
Aprotic Solvent Method: An alternative approach uses a polar aprotic solvent system, such as a mixture of dimethylacetamide (DMAc) and toluene. In this procedure, Bisphenol A is heated with a base like potassium carbonate (K₂CO₃) to form the phenoxide in situ. Toluene acts as an azeotropic agent to remove water from the reaction mixture, driving the equilibrium towards the product. vt.edu
The following table summarizes representative reaction conditions for these Williamson ether synthesis approaches.
| Method | Bisphenol A (moles) | Base (moles) | Benzylating Agent (moles) | Solvent(s) | Conditions | Reference |
| Interfacial | 0.200 | KOH (0.200) | Benzyl Bromide (0.200) | Water | Heated to boiling, vigorous stirring | vt.edu |
| Aprotic | 0.33 | K₂CO₃ (0.33) | Not specified | DMAc, Toluene | Reflux with Dean-Stark trap | vt.edu |
This table presents data derived from cited research for illustrative purposes.
Current literature predominantly describes the synthesis of this compound through variations of the Williamson ether synthesis. While other general etherification methods exist, such as alkoxymercuration-demercuration or acid-catalyzed dehydration of alcohols, the Williamson synthesis remains the most practical and widely reported method for preparing this specific asymmetrical ether due to the nature of the phenolic starting material. wikipedia.org The variations found in the literature, such as the interfacial versus aprotic solvent methods, represent different strategies within the Williamson synthesis framework rather than fundamentally different reaction pathways. vt.edudtic.mil
Achieving a high yield of the mono-etherified product over the di-etherified byproduct is a key challenge in the synthesis of this compound. Optimization strategies focus on controlling the reaction stoichiometry and leveraging the physical properties of the product.
A crucial factor for maximizing the yield of the monobenzyl ether is the molar ratio of the reactants. dtic.mil By using an equimolar ratio (1:1) of Bisphenol A to the benzylating agent, the formation of the mono-substituted product is favored. vt.edudtic.mil This is particularly effective in aqueous systems where the this compound product has low solubility. dtic.mil Once formed, the mono-ether precipitates from the reaction mixture, effectively removing it from further reaction and preventing the second hydroxyl group from being etherified. dtic.mil
The choice of base and solvent also plays a critical role. Strong bases like potassium hydroxide are effective in deprotonating the phenol (B47542), while phase-transfer catalysts can be used in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic halide. vt.eduutahtech.edu In aprotic solvent systems, the removal of water, often by azeotropic distillation with toluene, is important to prevent side reactions and drive the synthesis to completion. vt.edu
| Parameter | Strategy for Optimization | Rationale | Reference |
| Stoichiometry | Use a ~1:1 molar ratio of Bisphenol A to benzyl halide. | Favors mono-substitution over di-substitution. | dtic.mil |
| Solubility | Conduct the reaction in a solvent (e.g., water) where the mono-ether product is insoluble. | The product precipitates upon formation, preventing a second etherification reaction. | dtic.mil |
| Water Removal | In aprotic systems, use a Dean-Stark trap with a solvent like toluene. | Removes water byproduct, driving the reaction equilibrium forward. | vt.edu |
| Base Selection | Use an appropriate base such as KOH or K₂CO₃. | Effectively deprotonates the phenolic hydroxyl group to form the reactive nucleophile. | jk-sci.comvt.edu |
This table outlines key optimization parameters based on cited synthetic procedures.
This compound as a Key Synthetic Intermediate
The structure of this compound, featuring one protected (benzylated) hydroxyl group and one free phenolic hydroxyl group, makes it a valuable AB-type synthetic intermediate. This mono-protection strategy allows for selective chemical modification at the remaining reactive site.
This compound serves as a precursor for creating specialized monomers used in the synthesis of high-performance polymers. dtic.mil By temporarily blocking one of the reactive hydroxyl groups with a stable benzyl ether linkage, the molecule can be directed to react selectively through the remaining free phenol. This approach is instrumental in building complex polymer architectures that would be difficult to achieve starting with the symmetrical Bisphenol A. dtic.mil
For example, it is used in the preparation of AB-type monomers for perfluorocycloalkene (PFCA) aryl ether polymers. dtic.mil The free phenol of the monobenzyl ether can undergo a nucleophilic substitution reaction with a perfluorinated olefin, while the benzyl-protected end remains inert. After this new linkage is formed, the benzyl protecting group can be removed if necessary, or it can remain as part of the final polymer structure. This strategy allows for the precise incorporation of the Bisphenol A moiety into novel polymer backbones. dtic.mil
The free phenolic group of this compound is a versatile handle for introducing a wide range of functionalities. A notable example is its use in the synthesis of vinyl ether monomers. dtic.mil The mono-protected Bisphenol A can be reacted with perfluorocyclopentene or perfluorocyclohexene in the presence of a base like cesium carbonate. This results in a vinylic substitution reaction at the free phenol, attaching the perfluorocycloalkene group to the Bisphenol A core. dtic.mil
The resulting molecules are functionalized derivatives that contain both the benzyl ether and a reactive fluoro-olefin group, making them valuable AB-type monomers for step-growth polymerization. dtic.mil
| Starting Material | Reagent(s) | Functionalized Product | Application | Reference |
| This compound | Perfluorocyclopentene, Cesium Carbonate | 4-((1-(4-(benzyloxy)phenyl)-1-methylethyl)phenyl)-1,2,3,3,4,5,5-heptafluorocyclopent-1-ene | Monomer for PFCA aryl ether polymers | dtic.mil |
| This compound | Perfluorocyclohexene, Cesium Carbonate | 4-((1-(4-(benzyloxy)phenyl)-1-methylethyl)phenyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene | Monomer for PFCA aryl ether polymers | dtic.mil |
This table illustrates the preparation of functionalized derivatives from this compound as described in the cited literature.
Investigation of In Situ Formation Pathways of this compound
The possibility of this compound forming in situ, either in the environment or during industrial processes, is a subject of scientific inquiry. This differs from its deliberate synthesis in a laboratory.
Potential Formation from Bisphenol A during Environmental Degradation Processes
Bisphenol A is a known environmental contaminant that can degrade through various processes, including biological, physical, and chemical methods. nih.gov Common environmental degradation pathways for BPA include:
Biodegradation: Microorganisms, particularly bacteria from the Sphingomonas genus, can break down BPA. nih.govasm.org These pathways typically involve hydroxylation of the aromatic rings or the isopropyl group, followed by ring cleavage, ultimately mineralizing the compound. asm.orgmdpi.com
Chemical Oxidation: Advanced oxidation processes, such as the Fenton reaction, utilize hydroxyl radicals (•OH) to degrade BPA. nih.gove3s-conferences.orgmdpi.com This leads to the formation of various intermediate products, including p-diphenol, phenol, and isopropyl phenol, before complete degradation. e3s-conferences.orgmdpi.com
Photodegradation: Exposure to UV light can also break down BPA. nih.gov
Across these documented environmental degradation pathways, the formation of this compound has not been identified as a resulting product. asm.orge3s-conferences.orgmdpi.comrsc.org The primary reason is the lack of a "benzyl donor" in typical environmental matrices. The degradation of BPA in soil, water, or through atmospheric oxidation proceeds by breaking it down into smaller, simpler molecules, not by adding complex functional groups like a benzyl ring. nih.govasm.org
Characterization of Co-occurring Bisphenol A Ether Transformation Products
While the in situ formation of the benzyl ether of BPA is not a documented environmental phenomenon, research has confirmed the formation and occurrence of other, simpler BPA ethers, specifically methylated derivatives. nih.govcas.cn Studies investigating contaminants in wastewater treatment plants (WWTPs) and surface waters have identified both Bisphenol A monomethyl ether (BPA-MME) and Bisphenol A dimethyl ether (BPA-DME). nih.govcas.cnresearchgate.net
Interactive Data Table: In Situ Formation of BPA Methyl Ethers
| Compound | Finding | Location | Implication |
|---|---|---|---|
| Bisphenol A monomethyl ether (BPA-MME) | Detected in wastewater and surface water. nih.govcas.cn | Wastewater Treatment Plants (WWTPs), Jiulong River | Generated during wastewater treatment processes. nih.govresearchgate.net |
| Bisphenol A dimethyl ether (BPA-DME) | Detected in wastewater and surface water, often at higher concentrations and frequencies than BPA-MME. nih.govcas.cn | Wastewater Treatment Plants (WWTPs), Jiulong River | Generated during wastewater treatment processes and potentially in surface water. nih.govresearchgate.net |
Environmental Occurrence, Fate, and Transport of Bisphenol a Monobenzyl Ether
Analytical Detection and Quantification in Environmental Matrices
The detection and quantification of Bisphenol A Monobenzyl Ether in various environmental compartments are critical to understanding its potential distribution and persistence. However, specific studies focusing solely on this compound are limited.
There is a notable lack of studies reporting the detection and concentration of this compound in aquatic environments. In contrast, research has been conducted on other BPA transformation products, such as Bisphenol A monomethyl ether (BPA-MME) and Bisphenol A dimethyl ether (BPA-DME). A study on wastewater treatment plants (WWTPs) and the Jiulong River in China revealed the widespread presence of BPA-MME and BPA-DME, suggesting their generation during wastewater treatment processes. nih.gov The concentrations of these related compounds in surface river water were found to be at similar or even higher levels than in the WWTP effluents, indicating potential for their formation in the natural aquatic environment. nih.gov
Table 1: Detection of this compound in Aquatic Ecosystems
| Environmental Matrix | Concentration Range | Location | Reference |
|---|---|---|---|
| Surface Water | Data not available | - | - |
| WWTP Effluents | Data not available | - | - |
Note: The table reflects the lack of specific data for this compound.
Table 2: Occurrence of this compound in Terrestrial Environments
| Environmental Matrix | Concentration Range | Location | Reference |
|---|---|---|---|
| Soil | Data not available | - | - |
Note: The table reflects the lack of specific data for this compound.
There is no specific information available in the scientific literature regarding the detection or concentration of this compound in the atmosphere, including in ambient air or associated with particulate matter like dust. Studies on the parent compound, BPA, indicate that it is expected to exist primarily in the particulate phase in the atmosphere due to its low vapor pressure. nih.gov Particulate-bound BPA can be removed from the air through wet or dry deposition. nih.gov Research on indoor dust has shown the presence of BPA, but similar data for this compound is absent. researchgate.net
Table 3: Detection of this compound in Atmospheric Compartments
| Environmental Matrix | Concentration Range | Location | Reference |
|---|---|---|---|
| Air | Data not available | - | - |
Note: The table reflects the lack of specific data for this compound.
Environmental Transformation and Degradation Pathways
The transformation and degradation of a chemical compound are key to determining its environmental persistence. For this compound, specific research on these pathways is limited.
Specific studies detailing the microbial biodegradation of this compound under either aerobic or anaerobic conditions have not been identified in the reviewed literature. For related bisphenol compounds, biodegradation is a significant removal process. Aerobic biodegradation of BPA is carried out by a diverse range of microorganisms, including bacteria and fungi. researchgate.netnih.gov For instance, certain Pseudomonas and Sphingomonas strains can degrade BPA. mdpi.commdpi.com Under anaerobic conditions, the biodegradation of BPA is generally considered to be less efficient. researchgate.net The biodegradability of different bisphenols can vary; for example, in seawater, Bisphenol F (BPF) has been shown to be more biodegradable than BPA, while Bisphenol S (BPS) is more persistent. nih.govresearchgate.net One study mentioned the microbial degradation of the polyhydroxy ether of bisphenol-A by Pseudomonas species, but this refers to a polymer and not the specific monobenzyl ether monomer. researchgate.net
Table 4: Microbial Biodegradation of this compound
| Process | Degrading Microorganisms | Degradation Products | Half-life | Reference |
|---|---|---|---|---|
| Aerobic | Data not available | Data not available | Data not available | - |
Note: The table reflects the lack of specific data for this compound.
There is a lack of specific research on the photolytic degradation of this compound, and consequently, no data on its quantum yield. The parent compound, BPA, is known to undergo photolysis. Direct photolysis of BPA by sunlight is possible as it absorbs light at wavelengths greater than 290 nm. nih.gov However, indirect photolysis, or photosensitized degradation, in the presence of dissolved organic matter (DOM) in natural waters, has been shown to be a more significant degradation pathway for BPA than direct photolysis or even biodegradation. nih.gov Advanced oxidation processes that generate hydroxyl radicals can also effectively degrade BPA. smolecule.com Without specific studies, it is not possible to determine the susceptibility of this compound to these degradation pathways.
Table 5: Photolytic Degradation of this compound
| Study Type | Wavelength | Quantum Yield | Degradation Products | Reference |
|---|---|---|---|---|
| Direct Photolysis | Data not available | Data not available | Data not available | - |
Note: The table reflects the lack of specific data for this compound.
Abiotic Transformation Routes: Hydrolysis and Oxidation Reactions
There is currently no published research detailing the abiotic transformation of this compound in the environment. Studies on the hydrolysis and oxidation of this specific compound under various environmental conditions (e.g., pH, sunlight, presence of reactive oxygen species) have not been found. While the parent compound, Bisphenol A (BPA), is known to undergo photodegradation and reaction with hydroxyl radicals echemi.com, it is not scientifically sound to extrapolate these findings to its monobenzyl ether derivative without experimental evidence. The presence of the benzyl (B1604629) ether group would significantly alter the electronic and steric properties of the molecule, likely leading to different degradation pathways and rates.
Identification and Characterization of Environmental Metabolites and Degradation Products
Consistent with the absence of data on its transformation routes, there are no studies that identify or characterize the environmental metabolites or degradation products of this compound. Research is needed to determine what compounds may be formed through biotic or abiotic processes in soil, water, and sediment. One study noted the potential for this compound to be a contaminant leaching from laboratory plastics, but did not investigate its degradation nih.gov.
Bioavailability and Bioconcentration Potential in Environmental Organisms
Specific data on the bioavailability and bioconcentration of this compound in environmental organisms are not available in the current body of scientific literature.
Uptake and Accumulation in Aquatic Biota (e.g., Fish, Invertebrates)
No studies were found that have investigated the uptake and accumulation of this compound in aquatic organisms such as fish or invertebrates. Research on the parent compound BPA indicates that it can be taken up by aquatic life, with bioconcentration factors (BCF) reported to be low to moderate americanchemicalsuppliers.com. However, the lipophilicity, and therefore the bioaccumulation potential, of the monobenzyl ether derivative is expected to differ from BPA, necessitating specific studies on this compound.
Plant Uptake and Translocation Studies
There is no available research on the uptake and translocation of this compound in plants. Studies on BPA have shown that it can be absorbed by plant roots and in some cases, translocated to other parts of the plant, though this is often limited lgcstandards.com122.114.159namiki-s.co.jp. The chemical properties of this compound would likely influence its interaction with plant tissues, but without dedicated studies, its behavior in terrestrial and aquatic plants remains unknown.
Environmental Mobility and Long-Range Transport Potential
The environmental mobility and the potential for long-range transport of this compound have not been assessed in any published studies. Key physical-chemical properties that govern mobility, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are not well-documented in environmental science literature, although the compound is listed in chemical supplier catalogs 122.114.159evitachem.com. Without this fundamental data, modeling its distribution in the environment, its tendency to partition to soil, water, or air, and its potential for long-distance atmospheric transport is not possible. For context, BPA is generally considered to have low potential for long-range transport due to its partitioning behavior.
Human and Biological Exposure Assessment for Bisphenol a Monobenzyl Ether
Biomarkers of Exposure and Human Biomonitoring Methodologies
Human biomonitoring is a critical tool for evaluating the internal dose of environmental chemicals like bisphenols. who.intnih.gov It provides essential data for assessing public health risks by measuring the presence of these compounds or their metabolites in human biological samples. nih.gov For bisphenols in general, urine is the most commonly used matrix for biomonitoring due to its non-invasive collection and the rapid excretion of these compounds. mdpi.com Blood, breast milk, saliva, and hair are also utilized. nih.gov
Development of Analytical Methods for Biological Matrices
While specific studies on the detection of Bisphenol A Monobenzyl Ether in human biological matrices are not widely published, the analytical techniques developed for BPA and its other analogues are applicable. The primary methods for detecting bisphenols in complex biological samples are liquid chromatography (LC) and gas chromatography (GC), typically coupled with mass spectrometry (MS). nih.govmdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity and selectivity, allowing for the analysis of bisphenols without the need for chemical derivatization. researchgate.net It is suitable for a wide range of biological matrices including urine, blood, serum, placenta, cord blood, and breast milk. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also highly effective but usually requires a derivatization step to make the bisphenols volatile enough for GC analysis. mdpi.comresearchgate.net
Sample preparation is a crucial step to isolate the target analytes from the complex biological matrix. nih.gov Common techniques include:
Solid-Phase Extraction (SPE): Widely used for liquid samples like urine and blood to concentrate the analytes and remove interfering substances. nih.govmdpi.com
Liquid-Liquid Extraction (LLE): A traditional and still common method for extracting bisphenols. mdpi.com
Microextraction Techniques: Newer methods like dispersive liquid-liquid microextraction (DLLME) are gaining popularity as they are more environmentally friendly. mdpi.com
Ultrasound-Assisted Extraction: Often used for solid samples like hair. nih.gov
The table below summarizes the common analytical methods and matrices used for bisphenol analysis, which would be applicable for BPA-MBE.
| Analytical Technique | Biological Matrix | Key Features |
| LC-MS/MS | Urine, Blood, Serum, Breast Milk, Saliva, Placenta, Cord Blood, Hair, Semen, Follicular Fluid, Amniotic Fluid | High sensitivity and selectivity; no derivatization needed. nih.govresearchgate.net |
| GC-MS | Urine, Blood, Hair | High sensitivity; requires derivatization. mdpi.comresearchgate.net |
| Sample Preparation | ||
| Solid-Phase Extraction (SPE) | Liquid matrices (Urine, Blood) | Concentrates analyte, removes interference. nih.gov |
| Liquid-Liquid Extraction (LLE) | Liquid matrices | Traditional, effective extraction method. mdpi.com |
| Ultrasound-Assisted Extraction | Solid matrices (Hair) | Efficient extraction from solid samples. nih.gov |
Differentiation and Quantification of Conjugated versus Unconjugated Forms in Biological Samples
In the human body, bisphenols like BPA are metabolized, primarily in the liver, into conjugated forms, such as glucuronide and sulfate (B86663) conjugates, to facilitate their excretion. oup.comdiva-portal.orgnih.gov The unconjugated, or "free," form is considered the more biologically active compound. nih.govplos.org Therefore, differentiating between the conjugated and unconjugated forms in biological samples is important for risk assessment. dphen1.com
Analytical methods can measure the free form directly. To measure the total concentration (free + conjugated), a sample is treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates back to the free form before analysis. dphen1.comresearchgate.net The concentration of the conjugated form is then calculated by subtracting the free concentration from the total concentration. acs.org
Characterization of Exposure Routes and Sources
Human exposure to bisphenols can occur through several routes, including dietary ingestion, dermal absorption, and inhalation. oup.comsemanticscholar.orgfrontiersin.org For BPA, dietary intake is considered the primary route of exposure for the general population. researchgate.netflemingcollege.canih.gov
Dietary Ingestion through Contaminated Food and Beverages
For BPA, the main source of dietary exposure is the migration of the chemical from food contact materials, such as polycarbonate plastics and epoxy resins used to line food and beverage cans. oup.comfrontiersin.orgnih.gov Factors like temperature, contact time, and the fat content of the food can influence the extent of migration. frontiersin.org Although no specific studies measuring this compound in food products were found, its potential use as an intermediate in the production of other chemicals or polymers could lead to its presence as a contaminant in food contact materials. lgcstandards.comeuropa.eu Therefore, dietary ingestion remains a potential route of exposure.
Dermal Absorption from Consumer Products and Environmental Contact
Dermal absorption is another significant route of exposure to bisphenols. semanticscholar.org For BPA, a major source of dermal contact is handling thermal paper receipts, where BPA is used as a color developer. plos.orgnih.gov Studies have shown that BPA can be absorbed through the skin and that this route bypasses the first-pass metabolism in the liver, potentially leading to a higher proportion of the biologically active free form in circulation. plos.org Other consumer products, including some plastics and textiles, could also be sources of dermal exposure. europa.eu While specific data on dermal absorption of this compound is lacking, its physicochemical properties would determine its potential to be absorbed through the skin upon contact with products containing it.
Inhalation of Airborne Particles and Vapors
Inhalation of contaminated air and dust is a recognized, though generally considered minor, route of exposure to BPA for the general population. researchgate.netnih.gov BPA has been detected in indoor dust, and its presence in airborne particulate matter means it can be inhaled. researchgate.netflemingcollege.caflemingcollege.ca In certain occupational settings, such as those involving the heating of polycarbonate plastics, inhalation exposure can be more significant. nih.gov There is currently a lack of studies investigating the presence of this compound in air or dust, and thus the significance of the inhalation route for this specific compound is unknown.
Occupational Exposure Scenarios and Associated Risk Assessments
Key occupational scenarios with potential for exposure include:
Manufacturing and Synthesis: Workers in chemical plants where this compound is synthesized or used as a reactant are likely to have the highest potential for exposure.
Polymer and Resin Production: Incorporation of the compound into polymer matrices, such as polycarbonates and epoxy resins, can lead to exposure through inhalation of dusts or vapors, and dermal contact. iarc.fr
Fabrication and Finishing: Processes such as cutting, grinding, or heating of materials containing this compound can release the compound into the workplace environment.
Laboratory and Research: Research and quality control personnel handling the pure compound or products containing it are also at risk of exposure.
The primary routes of occupational exposure are expected to be dermal contact and inhalation of airborne particles or aerosols. osha.gov Risk assessments for related bisphenols, such as BPA, have identified skin sensitization as a key health concern in occupational settings. rivm.nl For BPA, occupational exposure limits have been recommended by various agencies to minimize risks. For instance, in the absence of a specific limit for BPA, OSHA has historically used the limit for particulates not otherwise regulated (PNOR) of 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction. cymitquimica.com
Table 1: Inferred Occupational Exposure Scenarios and Control Measures for this compound
| Scenario | Potential Exposure Routes | Recommended Control Measures |
| Chemical Synthesis | Inhalation, Dermal | Enclosed systems, Local exhaust ventilation, Personal protective equipment (gloves, respirators) |
| Polymer Compounding | Inhalation of dusts, Dermal | Dust control systems, Good housekeeping, Automated handling |
| Material Finishing | Inhalation of dust/fumes | Local exhaust ventilation at the source, Wet methods to reduce dust |
| Laboratory Use | Dermal, Inhalation | Use of fume hoods, Proper handling procedures, Personal protective equipment |
Pharmacokinetics and Toxicokinetics in Biological Systems
The pharmacokinetic and toxicokinetic profile of this compound is not specifically documented. However, extensive research on BPA provides a strong basis for understanding how this derivative would likely behave in biological systems. nih.gov
Absorption, Distribution, Metabolism, and Excretion Processes
Absorption: Following exposure, this compound is expected to be absorbed through the skin, lungs, and gastrointestinal tract. Dermal absorption is a significant route in occupational settings. osha.gov Oral absorption is generally rapid and efficient for bisphenols. acs.org
Distribution: Once absorbed, the compound would be distributed throughout the body via the bloodstream. Due to its lipophilic nature, it may distribute to fatty tissues. Studies on BPA show it can be found in various tissues and fluids, including serum, amniotic fluid, and placental tissues. frontiersin.org
Metabolism: The primary site of metabolism for bisphenols is the liver. The main metabolic pathway for BPA is conjugation with glucuronic acid, forming BPA-glucuronide, which is a more water-soluble and less biologically active compound. acs.org A similar pathway is anticipated for this compound, where the free hydroxyl group would be the primary site for glucuronidation.
Excretion: The water-soluble metabolites are primarily excreted in the urine. oup.com For BPA, excretion is generally rapid in humans. acs.org
Biotransformation Pathways and Metabolite Profiling
The biotransformation of this compound is expected to involve several key enzymatic pathways, drawing parallels from the metabolism of BPA and its other ether derivatives like BADGE.
The likely biotransformation pathways include:
Phase I Metabolism: This can involve hydroxylation of the aromatic rings or oxidation of the benzyl (B1604629) group, catalyzed by cytochrome P450 enzymes. For BADGE, hydroxylation and oxidation are observed metabolic pathways. nih.gov Cleavage of the ether bond could also occur, potentially leading to the formation of Bisphenol A and benzyl alcohol.
Phase II Metabolism: The most significant pathway is expected to be glucuronidation of the phenolic hydroxyl group, as seen with BPA. acs.org Sulfation is another possible conjugation reaction. These conjugation reactions increase the water solubility of the compound, facilitating its excretion. oup.com
The resulting metabolites would include the glucuronide and sulfate conjugates of the parent compound and its Phase I metabolites. For instance, studies on BADGE have identified hydrolysis and conjugation products as major metabolites. nih.gov
Elimination Half-Life and Potential for Bioaccumulation
The elimination half-life of this compound in humans has not been determined. However, the biological half-life of BPA in adult humans is estimated to be short, around 2 to 6 hours, as it is rapidly metabolized and excreted. oup.comwikipedia.orgnih.gov Given the structural similarities, a relatively short half-life can be anticipated for the monobenzyl ether derivative as well, assuming efficient metabolism.
The potential for bioaccumulation is considered low for BPA due to its rapid metabolism and excretion. mdpi.com However, some studies suggest that continuous exposure could lead to measurable levels in the body. frontiersin.org The addition of the benzyl group to the BPA structure increases its lipophilicity, which might slightly increase its potential for distribution into and retention in adipose tissue compared to BPA. However, without specific data, this remains speculative. The bioaccumulation potential would largely depend on the rate and extent of its metabolism.
Biological Activity and Mechanistic Research on Bisphenol a Monobenzyl Ether
Endocrine System Modulation and Receptor Interactions
There is currently no available scientific literature detailing the modulation of the endocrine system or specific receptor interactions for Bisphenol A Monobenzyl Ether.
Investigation of Estrogen Receptor (ERα, ERβ) Agonism and Antagonism
No published studies were found that investigate the agonistic or antagonistic activity of this compound on either Estrogen Receptor Alpha (ERα) or Estrogen Receptor Beta (ERβ). Therefore, data on its binding affinity, potency (such as EC₅₀ or IC₅₀ values), and functional effects on these receptors are not available.
Modulation of Androgen Receptor Activity
Scientific investigation into the effects of this compound on the Androgen Receptor (AR) has not been documented in accessible literature. There is no information regarding its potential to act as an agonist or antagonist of AR activity.
Interference with Thyroid Hormone System Function
There are no available studies examining the potential for this compound to interfere with the thyroid hormone system. Research on its interaction with thyroid hormone receptors or its impact on thyroid hormone synthesis and signaling is absent.
Interactions with Other Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), Glucocorticoid Receptor)
Information regarding the interaction of this compound with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and the Glucocorticoid Receptor (GR), could not be located in the existing scientific literature.
Cellular and Molecular Mechanisms of Action
Detailed cellular and molecular mechanisms of action for this compound remain uninvestigated according to available sources.
Induction of Oxidative Stress and Perturbation of Antioxidant Systems
No studies were found that assess the capacity of this compound to induce oxidative stress, generate reactive oxygen species (ROS), or perturb endogenous antioxidant systems such as superoxide (B77818) dismutase (SOD) or glutathione (B108866) peroxidase (GPx).
Modulation of Inflammatory Response Pathways
No specific research findings detailing the modulation of inflammatory response pathways by this compound were identified. Studies on the parent compound, BPA, have shown that it can promote inflammatory responses by increasing the expression and release of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.comnih.gov These effects are often mediated through pathways such as nuclear factor kappa B (NF-κB). mdpi.commdpi.com However, whether this compound exhibits similar or different activities remains uninvestigated in the available literature.
Epigenetic Modifications: DNA Methylation and Histone Alterations
There is no available data concerning the impact of this compound on epigenetic modifications. Extensive research has demonstrated that BPA can induce epigenetic changes, including altering DNA methylation patterns of specific genes and modifying histones. frontiersin.orgfrontiersin.orgnih.gov For instance, BPA exposure has been linked to changes in the methylation status of genes involved in reproduction and development. frontiersin.orgd-nb.info Without dedicated studies, it is unknown if the structural addition of a monobenzyl ether group alters these epigenetic effects.
Alterations in Gene Expression and Protein Regulation
Specific data on how this compound alters gene expression and protein regulation are not present in the available research. For the parent compound BPA, studies have identified changes in the expression of numerous genes, including those involved in cell growth and development, often through interactions with estrogen receptors or G protein-coupled receptors. nih.govnih.gov Comparative studies on BPA analogues have been recommended to understand their biological activity, but specific transcriptomic or proteomic data for this compound is absent. nih.gov
Impact on Cell Proliferation, Apoptosis, and Necrosis Pathways
The effects of this compound on cell proliferation, apoptosis, and necrosis pathways have not been specifically documented. Research on BPA indicates it can have a dual effect, sometimes inhibiting proliferation and inducing apoptosis, often through pathways involving caspases and cell cycle arrest. nih.govnih.gov The influence of the monobenzyl ether moiety on these fundamental cellular processes has not been explored.
Mitochondrial Dysfunction and Bioenergetic Perturbations
No studies were found that specifically investigate mitochondrial dysfunction or bioenergetic perturbations resulting from exposure to this compound. BPA is a known mitochondrial toxicant, causing increased oxidative stress, decreased mitochondrial membrane potential, and impaired energy (ATP) production. researchgate.netnih.govnih.gov It is plausible that its derivatives could also interfere with mitochondrial function, but specific experimental evidence for the monobenzyl ether is lacking.
Disruption of Specific Signaling Pathways (e.g., Wnt Signaling, mTOR Signaling)
There is no information available regarding the disruption of Wnt or mTOR signaling pathways by this compound. BPA has been shown to interfere with both of these critical signaling pathways. For example, BPA can inhibit the Wnt/β-catenin pathway, which is crucial for neurogenesis, and also impact the AMPK/mTOR pathway, which regulates autophagy and cell metabolism. nih.govnih.govnih.govx-mol.com The activity of this compound in relation to these pathways remains uncharacterized.
Toxicological Implications and Health Outcomes Research of Bisphenol a Monobenzyl Ether
Organ-Specific Toxicity Profiles
Skeletal Health Alterations and Bone Metabolism
To maintain scientific integrity and adhere to the strict instruction of focusing solely on Bisphenol A Monobenzyl Ether, the article cannot be written until specific research on this compound becomes available.
Oral Cavity Health Effects
There is no available research specifically investigating the effects of this compound on oral cavity health.
In contrast, studies on Bisphenol A (BPA) suggest a potential link between exposure and adverse oral health outcomes. Research has indicated that BPA may impact dental enamel, the protective outer layer of teeth. smilesbyshields.com A condition known as molar incisor hypomineralization, which presents as white or brown spots on children's permanent first molars and incisors, has been associated with environmental exposure to BPA. smilesbyshields.com This condition can lead to increased tooth sensitivity and susceptibility to cavities. smilesbyshields.com Furthermore, studies in animal models have explored the effects of high-dose BPA exposure on the oral mucosa, suggesting it may cause an increase in the proliferative activity of epithelial cells, which could be a factor in oral cancer cell behavior. nih.govresearchgate.net Dental materials containing BPA derivatives can also be a source of direct oral exposure. nih.govresearchgate.net
Carcinogenesis and Mutagenesis Potential in Experimental Models
No experimental studies on the carcinogenic or mutagenic potential of This compound have been identified in the available scientific literature.
For Bisphenol A (BPA) , the carcinogenic and mutagenic potential is a subject of extensive research, though with some conflicting results. researchgate.net Various studies using in vitro cell lines, rodent models, and epidemiological analyses have explored BPA's role in carcinogenesis. nih.govnih.gov Some researchers have proposed classifying BPA as a probable human carcinogen, particularly concerning its effects on hormone-sensitive tissues like the breast and prostate, especially following early-life exposure. nih.govnih.govfoodpackagingforum.org
The proposed mechanisms for BPA's carcinogenic activity include its estrogenic properties, which can disrupt normal endocrine function, and its potential to cause genetic and epigenetic alterations that influence cell signaling pathways related to cancer development. nih.gov In terms of mutagenicity, some studies have shown that BPA and certain analogues can induce DNA damage in human cell lines, such as HepG2, after prolonged exposure. nih.gov However, tests for mutagenic effects in bacterial assays like the Ames test have generally been negative for BPA and several of its analogues. nih.gov The debate continues, with some evidence suggesting BPA may be a weak carcinogen, potentially acting through metabolic pathways that generate DNA-reactive intermediates. researchgate.net
Table 1: Summary of Selected Findings on Bisphenol A (BPA) Genotoxicity in Experimental Models
| Assay Type | Cell/Organism | Key Findings |
|---|---|---|
| Comet Assay | Human Hepatoma (HepG2) Cells | Induced significant DNA damage after 24-hour exposure. nih.gov |
| Ames Test | Salmonella typhimurium (TA98, TA100) | No mutagenic effect observed, with or without metabolic activation. nih.gov |
| In vivo Rodent Models | Fischer 344 Rats | Early studies suggested an increase in hematopoietic malignancies. nih.gov |
Identification of Susceptible Populations and Critical Windows of Exposure
There is no specific information identifying susceptible populations or critical windows of exposure for This compound .
Research on Bisphenol A (BPA) has identified several populations that may be particularly vulnerable to its effects. Due to its endocrine-disrupting properties, developmental stages are considered critical windows of exposure. nih.govmdpi.com Prenatal and early childhood periods are highlighted as times of heightened susceptibility, where exposure may predispose individuals to various health issues later in life, including reproductive disorders and an increased risk for certain cancers. nih.govmdpi.com Children are considered a susceptible population due to their developing organ systems and potentially higher exposure levels relative to their body weight. mdpi.com Epidemiological studies have investigated associations between BPA exposure and numerous health outcomes, including metabolic diseases, cardiovascular issues, and neurodevelopmental problems, with children being a key focus. mdpi.comnih.gov
Analytical Methodologies for Detection and Quantification of Bisphenol a Monobenzyl Ether
Sample Preparation Techniques for Complex Biological and Environmental Matrices
The accurate detection and quantification of Bisphenol A Monobenzyl Ether (BPAMBE) in complex biological and environmental samples present significant analytical challenges. The intricate nature of matrices such as blood, urine, food, and water necessitates robust sample preparation protocols to isolate the target analyte from interfering substances, minimize matrix effects, and preconcentrate it to levels amenable to instrumental analysis.
Extraction Methods: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE)
The choice of extraction method is critical for achieving high recovery and clean extracts. The most commonly employed techniques for bisphenols and related compounds, applicable to BPAMBE, are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Microwave-Assisted Extraction (MAE).
Solid Phase Extraction (SPE): SPE is a widely used and highly effective technique for purifying and concentrating analytes from liquid samples. dphen1.com It involves passing the sample through a cartridge containing a solid adsorbent (sorbent) that retains the analyte. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent. dphen1.comarcjournals.org For bisphenols, which are moderately polar, reverse-phase sorbents like C18 are commonly utilized. dphen1.comanalis.com.my The process generally involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. dphen1.com In the analysis of bisphenols in human urine, a procedure combining dispersive solid-phase extraction (d-SPE) with a standard SPE clean-up step has demonstrated good recoveries, ranging from 74.3% to 86.5%. nih.gov For soft drinks, Oasis HLB cartridges have been used effectively, while for solid food samples, an initial solvent extraction is typically followed by an SPE clean-up step. dphen1.com
Liquid-Liquid Extraction (LLE): LLE is a traditional yet effective method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. dphen1.comecoxtract.com For BPAMBE, which possesses phenolic characteristics, adjusting the pH of the aqueous sample can enhance extraction efficiency. analis.com.mymdpi.com Ethyl acetate (B1210297) is a common extraction solvent used for bisphenols in food matrices. dphen1.com LLE protocols have been successfully applied to determine a range of phenolic compounds in human urine, demonstrating the technique's utility for biological samples. nih.gov While effective, LLE can be labor-intensive and may require large volumes of organic solvents compared to other methods. analis.com.my
Microwave-Assisted Extraction (MAE): MAE is a more modern and rapid extraction technique that uses microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from solid matrices. This method can significantly reduce extraction time and solvent consumption. arcjournals.orgnih.gov An optimized MAE approach for extracting bisphenol derivatives from canned fish and meat showed higher extraction efficiency (improved by 20-50%) compared to conventional LLE and ultrasonic extraction. nih.gov The process is optimized by selecting appropriate solvents, microwave power, and irradiation time to maximize recovery. nih.govnih.gov MAE has proven effective for isolating phenolic compounds from various byproducts, highlighting its potential for environmental and food sample analysis. nih.govmdpi.com
Derivatization Strategies for Enhanced Volatility and Detectability
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary for polar compounds like BPAMBE. researchgate.net The free hydroxyl group on the BPAMBE molecule imparts polarity, which can lead to poor peak shape and low sensitivity during GC analysis. dphen1.com Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance and detection sensitivity. dphen1.com
Common derivatization strategies for phenolic compounds include:
Silylation: This is one of the most widely used methods, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. dphen1.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. The reaction is typically fast and simple. dphen1.comresearchgate.net
Acetylation: This involves reacting the hydroxyl group with an acetylating agent, such as acetic anhydride. researchgate.netnih.gov This approach has been successfully used in the in-situ derivatization and extraction of Bisphenol A from beverage samples. nih.gov
Other Alkylation/Acylation Reactions: Reagents like bromoacetonitrile (B46782) can be used to convert the phenol (B47542) to a corresponding ether, while pentafluorobenzoylchloride has also been employed for extractive derivatization. researchgate.netresearchgate.net
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, catalyst) must be optimized to ensure a complete and reproducible reaction. dphen1.comresearchgate.net
Application of Stable Isotope-Labeled Internal Standards for Accurate Quantification (e.g., Deuterated Analogues)
Accurate quantification in complex matrices using mass spectrometry is often hindered by matrix effects, which can cause ion suppression or enhancement, leading to biased results. mdpi.com The most effective way to compensate for these effects, as well as for variations in extraction recovery and instrumental response, is the use of stable isotope-labeled internal standards (SIL-IS). mdpi.comalfa-chemistry.com
A SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavier stable isotope, such as Deuterium (²H or D), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). alfa-chemistry.comisotope.com For example, ¹³C₁₂-Bisphenol A or d₁₆-Bisphenol A are commonly used for BPA analysis. researchgate.netresearchgate.net
The key advantages of using a SIL-IS, which would apply to a deuterated or ¹³C-labeled BPAMBE analogue, are:
Similar Physicochemical Properties: The SIL-IS has nearly identical chemical and physical properties to the native analyte. It co-elutes chromatographically and behaves similarly during sample preparation (extraction, derivatization) and ionization. mdpi.com
Correction for Matrix Effects: Any signal suppression or enhancement experienced by the native analyte will also be experienced by the SIL-IS. By measuring the ratio of the native analyte signal to the SIL-IS signal, the matrix effect is effectively cancelled out. mdpi.com
Improved Accuracy and Precision: This isotope dilution method corrects for analyte loss at every step of the analytical process, from extraction to detection, resulting in highly accurate and precise quantification. researchgate.net
The SIL-IS is added to the sample at the very beginning of the analytical procedure, ensuring it undergoes all the same processes as the target analyte. researchgate.net
Method Validation, Quality Control, and Interlaboratory Comparisons in BPAMBE Analysis
To ensure that an analytical method for BPAMBE is reliable, accurate, and fit for purpose, it must undergo rigorous validation. Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for a particular analytical problem. peerj.complos.org Key validation parameters are defined by international guidelines, such as those from the USEPA. peerj.com
The primary parameters evaluated during method validation include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. colab.ws
Linearity: The range over which the instrumental response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing calibration standards at multiple concentration levels and evaluating the coefficient of determination (R²), which should ideally be >0.99. nih.govpeerj.com
Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by analyzing spiked matrix samples at different concentrations. Recoveries are typically expected to be within a range of 70-130%. peerj.comnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should generally be less than 20%. nih.govpeerj.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument. nih.govnih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netpeerj.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. colab.ws
Quality Control (QC) procedures are essential for the routine monitoring of analytical performance. This involves the regular analysis of QC samples, such as blanks and spiked matrix samples at known concentrations, alongside unknown samples to ensure the validity of the results.
Research Gaps, Challenges, and Future Directions for Bisphenol a Monobenzyl Ether Studies
Bridging Knowledge Gaps in Environmental Occurrence and Fate Specific to BPAMBE
A fundamental knowledge gap exists regarding the presence and behavior of BPAMBE in the environment. Currently, there is no available data on its occurrence in environmental compartments such as water, soil, sediment, or air. In contrast, studies have frequently detected BPA, BPS, and BPF in various environmental matrices globally, often originating from industrial discharge and leaching from consumer products nih.govnih.gov.
Challenges and Future Directions:
Lack of Monitoring Data: The primary challenge is the complete absence of monitoring studies for BPAMBE. It is unknown whether this compound is present in the environment and at what concentrations.
Environmental Fate and Persistence: The persistence, mobility, and degradation pathways (e.g., biodegradation, photodegradation) of BPAMBE are uncharacterized mdpi.com. Research on BPA indicates that while it can biodegrade under certain conditions, its constant release results in widespread presence nih.govnih.gov.
Future Research: Future studies must prioritize the development of analytical methods to screen for BPAMBE in diverse environmental samples. Once detected, research should focus on its environmental fate, including its potential for long-range transport, bioaccumulation in aquatic and terrestrial organisms, and the identification of its degradation products researchgate.net.
Establishing a Comprehensive Toxicological Profile for BPAMBE across Diverse Biological Models
The toxicological profile of BPAMBE is entirely unknown. For other bisphenols, a large body of evidence has demonstrated various toxic effects, including endocrine disruption, reproductive toxicity, neurotoxicity, and metabolic alterations mdpi.comnih.govmdpi.com. Analogues such as Bisphenol AF (BPAF) have, in some instances, shown greater estrogenic activity than BPA itself nih.gov. Without specific data, the potential for BPAMBE to exert similar or unique toxic effects cannot be evaluated.
Challenges and Future Directions:
No Toxicological Data: There are no published studies on the potential health effects of BPAMBE.
Mode of Action: The molecular mechanisms through which BPAMBE might exert toxicity are uninvestigated.
Future Research: A systematic toxicological evaluation is urgently needed. This should begin with a suite of in vitro assays to screen for potential endocrine activity (e.g., estrogen, androgen, and thyroid receptor binding and activation), genotoxicity, and cytotoxicity. Following this, in vivo studies using diverse biological models (e.g., zebrafish, rodents) are necessary to investigate developmental, reproductive, and systemic toxicity across different life stages.
Development of Specific and Highly Sensitive Analytical Methods for BPAMBE in Varied Complex Matrices
The development of robust analytical methods is a prerequisite for both environmental monitoring and toxicological research. While highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are well-established for BPA and other analogues researchgate.netnih.gov, no such methods have been published specifically for BPAMBE.
Challenges and Future Directions:
Methodological Void: The absence of validated methods prevents the quantification of BPAMBE in any matrix.
Matrix Interference and Contamination: Analysis of bisphenols in complex matrices like blood, urine, food, and soil is often hampered by matrix effects and the risk of background contamination, which can compromise results, especially at low concentrations dphen1.com.
Future Research: The priority is to synthesize analytical standards for BPAMBE and develop and validate specific and highly sensitive analytical methods. These methods should be robust for a variety of complex matrices. This involves optimizing sample extraction and clean-up procedures to minimize interference and establishing key performance metrics like limits of detection (LOD) and quantification (LOQ) peerj.com.
Implementation of Longitudinal Human Biomonitoring Studies Focusing on BPAMBE Exposure and Health Outcomes
Human biomonitoring studies have been instrumental in demonstrating widespread exposure to BPA and some of its analogues nih.gov. For instance, BPA has been detected in the urine of the majority of the population in many countries nih.gov. However, due to the lack of analytical methods, no such data exists for BPAMBE, making it impossible to determine if and to what extent humans are exposed.
Challenges and Future Directions:
No Exposure Data: It is currently unknown whether BPAMBE is present in the human body.
Linking Exposure to Health: Without exposure data, no correlation can be drawn between BPAMBE and potential health outcomes.
Future Research: Once analytical methods are established (as outlined in 8.3), large-scale, longitudinal human biomonitoring studies should be launched. These studies should analyze BPAMBE concentrations in diverse populations (e.g., children, pregnant women, occupationally exposed individuals) and link exposure levels to health records to investigate potential associations with endocrine-related disorders, neurodevelopmental issues, or other chronic diseases nih.gov.
In-depth Mechanistic Investigations at Environmentally Relevant Exposure Levels
Understanding the molecular mechanisms by which a chemical exerts its effects is crucial for risk assessment. For BPA, mechanisms include interaction with nuclear receptors, induction of oxidative stress, and disruption of mitochondrial function mdpi.comnih.gov. These effects have been observed even at low, environmentally relevant doses. For BPAMBE, this information is completely missing.
Challenges and Future Directions:
Unknown Mechanisms: The molecular targets and pathways affected by BPAMBE are unknown.
Low-Dose Effects: The potential for non-monotonic, low-dose effects, a key area of concern for BPA, has not been explored for BPAMBE.
Future Research: In-depth mechanistic studies are needed, focusing on environmentally relevant concentrations. Research should investigate BPAMBE's ability to bind to various receptors, alter gene expression profiles in key target organs (e.g., liver, reproductive tissues), and induce cellular stress pathways. These studies are critical for understanding its mode of action and predicting potential health risks nih.gov.
Comparative Risk Assessment of BPAMBE with Bisphenol A and Other Established Bisphenol Analogues
As industries move away from BPA, it is critical to determine whether its replacements are genuinely safer. Comparative studies have shown that some analogues, like BPS and BPF, exhibit similar or even greater endocrine-disrupting potencies than BPA, raising concerns about "regrettable substitution" nih.govnih.govmdpi.com. A comparative risk assessment for BPAMBE is currently impossible.
Challenges and Future Directions:
Insufficiency of Data for Comparison: A risk assessment requires comprehensive data on hazard (toxicology) and exposure, both of which are lacking for BPAMBE nih.gov.
Relative Potency: The potency of BPAMBE relative to BPA and other analogues is a critical unknown.
Future Research: Once sufficient toxicological and exposure data become available, a formal comparative risk assessment should be conducted. This will involve comparing the toxicological endpoints and potency of BPAMBE with those of BPA, BPS, BPF, and BPAF to determine if it represents a safer alternative or poses a similar or greater risk to human health and the environment frontiersin.org.
Integration of Advanced Computational and Modeling Approaches (e.g., Physiologically Based Pharmacokinetic (PBPK) Models) for Exposure and Risk Characterization
Computational models are powerful tools in modern toxicology and risk assessment. Physiologically Based Pharmacokinetic (PBPK) models, for example, have been developed for BPA and its major analogues to simulate their absorption, distribution, metabolism, and excretion (ADME), helping to translate external exposures into internal doses ethz.chnih.govnih.gov.
Challenges and Future Directions:
No Predictive Models: No computational or PBPK models currently exist for BPAMBE.
Parameterization Data: Developing these models requires key input data, such as metabolic rates and tissue partition coefficients, which are not available for BPAMBE.
Future Research: As a preliminary step, in silico tools like Quantitative Structure-Activity Relationship (QSAR) models could be used to predict the potential toxicity of BPAMBE based on its chemical structure mdpi.com. In the longer term, as in vitro data becomes available, developing a PBPK model for BPAMBE will be essential. Such a model would allow for better prediction of internal dosimetry in humans, facilitate the extrapolation of data from animal studies, and ultimately refine the characterization of exposure and risk ethz.ch.
Table of Compounds Mentioned
Q & A
Q. What are the optimal synthetic routes for Bisphenol A Monobenzyl Ether, and how do reaction conditions influence yield?
BPA-MBE synthesis typically involves etherification of Bisphenol A with benzyl halides or benzyl alcohols under alkaline conditions. Key variables include solvent polarity (e.g., DMF vs. toluene), base strength (NaOH vs. K₂CO₃), and temperature control to minimize side reactions like over-alkylation. For example, etherification under anhydrous conditions at 80–100°C with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields to >85% . Characterization via FT-IR (C-O-C stretch at 1,250 cm⁻¹) and ¹H NMR (benzyl protons at δ 4.5–5.0 ppm) is critical for purity validation.
Q. How can researchers validate the purity of BPA-MBE, and what analytical techniques are most reliable?
Combine chromatographic and spectroscopic methods:
Q. What are the primary challenges in handling BPA-MBE in laboratory settings?
While BPA-MBE is not classified as hazardous under OSHA standards, it may cause mild skin/eye irritation. Use PPE (gloves, goggles) and avoid prolonged inhalation. Storage in amber vials under inert gas (N₂/Ar) prevents oxidation of the benzyl ether group .
Advanced Research Questions
Q. How does the benzyl ether moiety in BPA-MBE influence its estrogenic activity compared to Bisphenol A (BPA)?
The benzyl ether group reduces BPA-MBE’s polarity, potentially altering its binding affinity to estrogen receptors (ERs). In vitro assays (e.g., ER-α competitive binding) show BPA-MBE has ~6-fold lower affinity than BPA due to steric hindrance from the benzyl group. However, metabolic hydrolysis in vivo may regenerate free BPA, complicating toxicity assessments .
Q. What methodologies resolve contradictions in environmental persistence data for BPA-MBE?
Conflicting half-life data (e.g., soil vs. aquatic systems) require context-specific analysis:
- QSAR Modeling : Predict degradation pathways using EPA’s EPISuite™ (e.g., hydrolysis rate constants).
- LC-MS/MS : Quantify hydrolytic products like BPA and benzyl alcohol under varying pH/temperature .
- Microcosm Studies : Simulate real-world conditions (e.g., microbial activity in wastewater) to validate lab-based predictions .
Q. How can researchers design experiments to assess BPA-MBE’s role in polymer crosslinking?
BPA-MBE’s ether linkage can act as a crosslinker in epoxy resins. Experimental design should include:
Q. What strategies mitigate interference from BPA-MBE metabolites in toxicological assays?
Metabolites like BPA and benzyl alcohol can confound results. Strategies include:
- Isotopic Labeling : Use ¹³C-BPA-MBE to distinguish parent compounds from metabolites.
- Enzymatic Inhibition : Add esterase inhibitors (e.g., PMSF) to block hydrolysis in cell cultures .
- SPE Purification : Pre-concentrate samples using C18 cartridges to isolate intact BPA-MBE .
Methodological Guidance
Q. How should researchers address batch-to-batch variability in BPA-MBE synthesis?
Implement quality control protocols:
Q. What computational tools predict BPA-MBE’s environmental fate and toxicity?
- ECOSAR™ : Estimate aquatic toxicity (e.g., LC50 for Daphnia magna).
- OncoLogic™ : Assess carcinogenic potential based on structural alerts (e.g., benzyl ether reactivity).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., ER-α ligand-binding domain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
